2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to bind to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes. Molecular docking studies have revealed its binding orientations and interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2,3,4,5-Tetrahydro-2-heptyl-8-methoxy-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole
Uniqueness
2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methoxy groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Biological Activity
2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound belonging to the pyridoindole family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.35 g/mol
- CAS Number : 23224-24-0
Antioxidant Activity
Research indicates that pyridoindole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. The mechanism involves the donation of hydrogen atoms to reactive species, thus neutralizing them and preventing cellular damage.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyridoindole derivatives. For instance, compounds derived from this family have shown efficacy in inhibiting pro-inflammatory cytokines in vitro. In animal models of inflammation, these compounds reduced the levels of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Anticancer Properties
Pyridoindole derivatives have been investigated for their anticancer activity. In vitro assays revealed that these compounds can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of caspase-dependent pathways leading to programmed cell death.
- IC50 Values : Ranged from 5 to 15 µM across different cell lines.
Case Studies
-
Study on Antioxidant Activity
- Objective : To evaluate the antioxidant capacity of this compound.
- Methodology : DPPH radical scavenging assay.
- Results : The compound exhibited a significant reduction in DPPH radical concentration with an IC50 value of 12 µM.
-
Anti-inflammatory Study
- Objective : Assess the effects on LPS-induced inflammation in macrophages.
- Methodology : ELISA assays for cytokine quantification.
- Results : Treatment with the compound resulted in a 50% reduction in TNF-alpha release at a concentration of 10 µM.
-
Anticancer Research
- Objective : Investigate the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay for cell viability.
- Results : The compound showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM across tested cell lines.
Table of Biological Activities
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-ethyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C14H18N2O/c1-3-16-7-6-14-12(9-16)11-8-10(17-2)4-5-13(11)15-14/h4-5,8,15H,3,6-7,9H2,1-2H3 |
InChI Key |
HWLBBNNFQXFRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
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